2-[8-methoxy-5-methyl-3-(2-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[8-METHOXY-5-METHYL-3-(2-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-METHOXY-5-METHYL-3-(2-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE involves multiple steps, including the formation of the pyrimido[5,4-b]indole core and subsequent functionalization. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-[8-METHOXY-5-METHYL-3-(2-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[8-METHOXY-5-METHYL-3-(2-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[8-METHOXY-5-METHYL-3-(2-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2- (2’-羟基-3’-甲代烯丙基-5’-甲基苯基) 苯并三氮唑
- 4-Methylphenylboronic acid
Uniqueness
2-[8-METHOXY-5-METHYL-3-(2-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE is unique due to its specific structure, which combines multiple functional groups in a single molecule. This unique structure allows it to interact with various molecular targets and undergo diverse chemical reactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C28H26N4O4 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
2-[8-methoxy-5-methyl-3-(2-methylphenyl)-2,4-dioxopyrimido[5,4-b]indol-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C28H26N4O4/c1-17-9-11-19(12-10-17)29-24(33)16-31-25-21-15-20(36-4)13-14-23(21)30(3)26(25)27(34)32(28(31)35)22-8-6-5-7-18(22)2/h5-15H,16H2,1-4H3,(H,29,33) |
InChI Key |
JKPGNKGTCYJWQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4C)N(C5=C3C=C(C=C5)OC)C |
Origin of Product |
United States |
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